molecular formula C7H13F2NO2 B1427469 [4-(Difluoromethoxy)oxan-4-yl]methanamine CAS No. 1477657-59-2

[4-(Difluoromethoxy)oxan-4-yl]methanamine

Cat. No.: B1427469
CAS No.: 1477657-59-2
M. Wt: 181.18 g/mol
InChI Key: JGDICUDVHSDOPK-UHFFFAOYSA-N
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Description

[4-(Difluoromethoxy)oxan-4-yl]methanamine: is a chemical compound with the molecular formula C7H13F2NO2. It is characterized by the presence of a difluoromethoxy group attached to an oxane ring, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethoxy)oxan-4-yl]methanamine typically involves the introduction of the difluoromethoxy group into the oxane ring. One common method is the reaction of oxane derivatives with difluoromethylating agents under controlled conditions. For example, the difluoromethylation of oxane derivatives can be achieved using difluorocarbene reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processesThe reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: [4-(Difluoromethoxy)oxan-4-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, [4-(Difluoromethoxy)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to modify proteins or nucleic acids, thereby influencing their function and stability .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs with improved efficacy and safety profiles .

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of [4-(Difluoromethoxy)oxan-4-yl]methanamine involves its interaction with specific molecular targets. The difluoromethoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Uniqueness: [4-(Difluoromethoxy)oxan-4-yl]methanamine is unique due to the presence of both the difluoromethoxy group and the oxane ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

[4-(difluoromethoxy)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2/c8-6(9)12-7(5-10)1-3-11-4-2-7/h6H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDICUDVHSDOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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